Methyl 4-(ethylamino)benzoate
Overview
Description
Methyl 4-(ethylamino)benzoate is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the amino group is substituted with an ethyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(ethylamino)benzoate can be synthesized through the esterification of 4-(ethylamino)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture to achieve the desired esterification .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the use of high-purity reagents and controlled temperature and pressure conditions to ensure consistent product quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(ethylamino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug formulations and as a local anesthetic.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(ethylamino)benzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of local sensation without affecting consciousness .
Comparison with Similar Compounds
Methyl 4-(methylamino)benzoate: Similar in structure but with a methyl group instead of an ethyl group.
Methyl 4-aminobenzoate: Lacks the ethyl substitution on the amino group.
Methyl 3-amino-4-(ethylamino)benzoate: Has an additional amino group on the benzene ring.
Uniqueness: Methyl 4-(ethylamino)benzoate is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
methyl 4-(ethylamino)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-11-9-6-4-8(5-7-9)10(12)13-2/h4-7,11H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRGFOGJMSRYIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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